2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a difluoromethyl group, a cyclopropyl group, and a piperazine ring linked to a 1H-1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group can be introduced through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.
Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution reactions, using appropriate piperazine derivatives.
Formation of the 1H-1,2,3-Triazole Moiety: The triazole ring can be formed through “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is being explored for its potential as an antiviral agent, particularly against influenza and herpes simplex viruses.
Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical structure allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and reverse transcriptase, disrupting viral replication and cellular processes
Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO).
Neuroprotection: The compound reduces endoplasmic reticulum stress and apoptosis in neuronal cells, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Ribavirin: A broad-spectrum antiviral compound with a similar triazole moiety.
Fluconazole: An antifungal agent with a difluorophenyl and triazole structure.
1,2,4-Triazole Derivatives: Various compounds with triazole rings that exhibit anticancer and enzyme inhibitory activities.
Uniqueness
2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is unique due to its combination of a difluoromethyl group, a cyclopropyl group, and a piperazine-linked triazole moiety. This unique structure provides a diverse range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H21F2N7 |
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Molecular Weight |
349.38 g/mol |
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H21F2N7/c17-15(18)13-11-14(21-16(20-13)12-1-2-12)24-8-5-23(6-9-24)7-10-25-4-3-19-22-25/h3-4,11-12,15H,1-2,5-10H2 |
InChI Key |
XIMNJIWJDHUHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CCN4C=CN=N4)C(F)F |
Origin of Product |
United States |
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